molecular formula C16H17N2O2+ B11708122 2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium

2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium

Katalognummer: B11708122
Molekulargewicht: 269.32 g/mol
InChI-Schlüssel: IFQXIZJEJIIFQP-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core substituted with hydroxy and methoxy groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-dimethylbenzimidazole under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, hydroxy derivatives, and substituted benzimidazole compounds, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium stands out due to its unique benzimidazole core and the specific arrangement of hydroxy and methoxy groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H17N2O2+

Molekulargewicht

269.32 g/mol

IUPAC-Name

4-(1,3-dimethylbenzimidazol-3-ium-2-yl)-2-methoxyphenol

InChI

InChI=1S/C16H16N2O2/c1-17-12-6-4-5-7-13(12)18(2)16(17)11-8-9-14(19)15(10-11)20-3/h4-10H,1-3H3/p+1

InChI-Schlüssel

IFQXIZJEJIIFQP-UHFFFAOYSA-O

Kanonische SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC(=C(C=C3)O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.